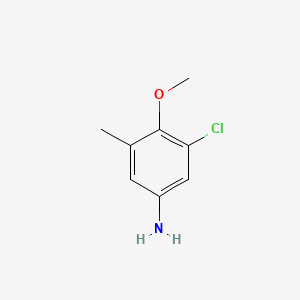
Benzenamine, 3-chloro-4-methoxy-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3-chloro-4-methoxy-5-methyl- is an aromatic amine compound with the molecular formula C8H10ClNO It is characterized by the presence of a benzene ring substituted with a chlorine atom, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-chloro-4-methoxy-5-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 3-chloro-4-methoxy-5-methylbenzene followed by reduction of the nitro group to an amine. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reduction with agents such as iron and hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of Benzenamine, 3-chloro-4-methoxy-5-methyl- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with the desired specifications .
Types of Reactions:
Oxidation: Benzenamine, 3-chloro-4-methoxy-5-methyl- can undergo oxidation reactions to form corresponding nitroso, nitro, or azo compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various derivatives, such as hydroxylamines or hydrazines, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium amide in liquid ammonia at low temperatures.
Major Products Formed:
Oxidation: Nitrobenzenes, nitrosobenzenes.
Reduction: Hydroxylamines, hydrazines.
Substitution: Aminobenzenes, thiobenzenes.
Scientific Research Applications
Benzenamine, 3-chloro-4-methoxy-5-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Benzenamine, 3-chloro-4-methoxy-5-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets vary based on the specific application and context of use .
Comparison with Similar Compounds
- Benzenamine, 3-chloro-4-methyl-
- Benzenamine, 3-methoxy-4-methyl-
- Benzenamine, 3-chloro-4-methoxy-
Comparison: Benzenamine, 3-chloro-4-methoxy-5-methyl- is unique due to the presence of both chlorine and methoxy substituents on the benzene ring, which influence its reactivity and properties. Compared to Benzenamine, 3-chloro-4-methyl-, the methoxy group in Benzenamine, 3-chloro-4-methoxy-5-methyl- increases electron density on the ring, making it more reactive towards electrophilic substitution. Similarly, the presence of the chlorine atom distinguishes it from Benzenamine, 3-methoxy-4-methyl-, affecting its nucleophilic substitution reactions .
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
3-chloro-4-methoxy-5-methylaniline |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,10H2,1-2H3 |
InChI Key |
NBWSCYUPYLOHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















